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Compound of Interest

Compound Name: 2-(Benzyloxy)-6-bromopyridine

Cat. No.: B051962 Get Quote

An In-depth Technical Guide to the Characterization of 2-Bromo-6-(phenylmethoxy)pyridine

This guide provides a comprehensive technical overview of the essential characterization

methods for 2-Bromo-6-(phenylmethoxy)pyridine (also known as 2-(benzyloxy)-6-
bromopyridine). As a pivotal building block in medicinal chemistry and materials science,

rigorous confirmation of its identity, purity, and structural integrity is paramount for the success

of subsequent synthetic transformations and biological assays. This document is designed for

researchers, scientists, and drug development professionals, offering not just protocols, but the

underlying scientific rationale for each analytical step.

Introduction and Molecular Overview
2-Bromo-6-(phenylmethoxy)pyridine is a disubstituted pyridine derivative featuring a bromine

atom and a benzyloxy group at the C2 and C6 positions, respectively. This substitution pattern

makes it an exceptionally useful intermediate. The bromine atom serves as a versatile handle

for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig),

allowing for the introduction of carbon-carbon and carbon-heteroatom bonds[1][2]. The

benzyloxy group is a stable ether linkage that can also function as a protecting group for the

corresponding pyridone, removable under specific conditions. Its applications span the

synthesis of novel ligands, pharmaceutical agents, and functional organic materials[3][4].

Given its role as a foundational reagent, ensuring the material's quality is a non-negotiable

prerequisite for reproducible and reliable research. This guide establishes a self-validating

workflow for the complete characterization of this compound.
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Caption: Molecular Structure of 2-Bromo-6-(phenylmethoxy)pyridine.

Physicochemical and Spectroscopic Properties
A foundational characterization begins with verifying the compound's basic physical and

chemical properties against established data. These parameters provide a rapid, first-pass

assessment of identity and purity.

Property Value Source

CAS Number 117068-71-0 [5][6][7]

Molecular Formula C₁₂H₁₀BrNO [6]

Molecular Weight 264.12 g/mol [6]

Appearance White to off-white solid/powder [8]

Melting Point
Data varies depending on

purity
[8]

Solubility

Soluble in common organic

solvents (DCM, Chloroform,

Ethyl Acetate)

[8]

Core Spectroscopic Characterization Workflow
The unambiguous identification of 2-Bromo-6-(phenylmethoxy)pyridine relies on a combination

of spectroscopic techniques. Each method provides a unique piece of the structural puzzle,

and together they form a robust validation system.

Synthesis & Purification Analytical Characterization Final Validation

Synthesis of
C₁₂H₁₀BrNO

Column Chromatography
or Recrystallization

Crude Product ¹H & ¹³C NMR
(Structure Confirmation)

Purified Sample Mass Spectrometry
(Molecular Weight)

Structural Info IR Spectroscopy
(Functional Groups)

Molecular Formula Info Purity Assessment
(e.g., HPLC, GC-MS)

Functional Group Info Verified CompoundPurity >95%

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6131148.htm
http://www.vsnchem.com/products/finechemicalintermediates/pyridines/49985.shtml
https://www.guidechem.com/trade/2-bromo-6-benzyloxypyridine-id4168585.html
http://www.vsnchem.com/products/finechemicalintermediates/pyridines/49985.shtml
http://www.vsnchem.com/products/finechemicalintermediates/pyridines/49985.shtml
https://www.pipzine-chem.com/products/pyridine/2-bromo-6-phenylpyridine.html
https://www.pipzine-chem.com/products/pyridine/2-bromo-6-phenylpyridine.html
https://www.pipzine-chem.com/products/pyridine/2-bromo-6-phenylpyridine.html
https://www.benchchem.com/product/b051962?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A typical workflow for the synthesis and characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of

an organic molecule. Both ¹H and ¹³C NMR are essential for full structural confirmation.

Causality: For 2-Bromo-6-(phenylmethoxy)pyridine, ¹H NMR confirms the number and

connectivity of protons, distinguishing between the pyridine ring protons and the benzyloxy

group protons. The characteristic splitting patterns (triplet and doublets) of the pyridine ring are

highly diagnostic. ¹³C NMR complements this by identifying all unique carbon environments,

including the quaternary carbons bonded to Br, O, and N.

Expected ¹H NMR Data (400 MHz, CDCl₃) Note: Exact chemical shifts (δ) can vary slightly

based on solvent and concentration. Data is predicted based on analogous structures.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.50 t 1H H4 (Pyridine)

~ 7.45 - 7.30 m 5H
Phenyl group

(benzyloxy)

~ 6.95 d 1H H3 or H5 (Pyridine)

~ 6.70 d 1H H3 or H5 (Pyridine)

~ 5.40 s 2H -O-CH₂-Ph

Expected ¹³C NMR Data (100 MHz, CDCl₃) Note: Data is predicted based on analogous

structures like 2-Bromo-6-methoxypyridine and related compounds.[9][10]
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Chemical Shift (δ, ppm) Assignment

~ 162 C6 (C-O)

~ 141 C2 (C-Br)

~ 140 C4 (Pyridine)

~ 137 C-ipso (Phenyl)

~ 129 - 128 C-ortho, C-meta, C-para (Phenyl)

~ 120 C3 or C5 (Pyridine)

~ 112 C3 or C5 (Pyridine)

~ 70 -O-CH₂-Ph

Protocol: Acquiring NMR Spectra

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry

NMR tube.

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief

sonication may be used if necessary.

Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the

sample to equilibrate to the probe temperature.

Tuning and Shimming: Perform automatic or manual tuning and shimming of the probe to

optimize the magnetic field homogeneity. A well-shimmed instrument is critical for resolving

the fine coupling patterns of the pyridine ring.

¹H Spectrum Acquisition: Acquire a standard one-pulse proton spectrum. Ensure the spectral

width covers the range of -1 to 12 ppm. Use a sufficient number of scans (typically 8 or 16) to

achieve a good signal-to-noise ratio.
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¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. The typical spectral

width is 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) and a relaxation delay

(d1) of 2 seconds are required due to the low natural abundance of ¹³C and the presence of

quaternary carbons.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to

0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, which is one of the most

definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can

determine the elemental composition with high accuracy. The isotopic pattern caused by the

bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a key diagnostic feature.

Expected Mass Spectrometry Data

Ion m/z (Calculated) Expected Feature

[M]⁺ 262.99/264.99

Molecular ion peak showing a

characteristic 1:1 doublet for

bromine isotopes.

[M+H]⁺ 263.99/265.99

Protonated molecular ion

(common in ESI, CI). Also

shows 1:1 doublet.

[M-Br]⁺ 184.07
Fragment corresponding to the

loss of the bromine atom.

[C₇H₇]⁺ 91.05

Tropylium ion, a very common

and stable fragment from the

benzyloxy group.

Protocol: Acquiring an ESI-MS Spectrum
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution

appropriate for the desired mass range.

Method Setup: Set the ionization source to Electrospray Ionization (ESI), positive ion mode.

Set the mass range to scan from m/z 50 to 500.

Sample Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10

µL/min) using a syringe pump.

Data Acquisition: Acquire the spectrum, ensuring stable ion spray. Average the scans over 1-

2 minutes to obtain a representative spectrum.

Analysis: Identify the [M+H]⁺ peak. Critically, verify the presence of the A+2 peak (from ⁸¹Br)

with approximately equal intensity to the monoisotopic peak (A, from ⁷⁹Br).

Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule. For

this compound, it is particularly useful for confirming the presence of the C-O ether linkage, the

aromatic C-H bonds, and the characteristic pyridine ring vibrations. It serves as a rapid

qualitative check.

Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Bond Vibration Intensity

~3100-3000
Aromatic C-H stretch (Pyridine

& Phenyl)
Medium-Weak

~1600-1450
Aromatic C=C and C=N ring

stretching
Strong-Medium

~1250-1200 Aryl-O stretch (asymmetric) Strong

~1050-1000 Aryl-O stretch (symmetric) Strong

~750-700 C-Br stretch Medium

Protocol: Acquiring an ATR-IR Spectrum

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a

background spectrum of the empty crystal. This is crucial to subtract atmospheric CO₂ and

H₂O signals.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the

crystal. Consistent pressure is key to reproducible intensity.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce

the final spectrum with a resolution of 4 cm⁻¹.

Data Analysis: The software will automatically ratio the sample scan against the background

scan. Identify the characteristic peaks and compare them to expected values. Clean the

crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Reactivity and Application in Synthesis
The utility of 2-Bromo-6-(phenylmethoxy)pyridine is best demonstrated through its application

in cross-coupling reactions. A common use is in Suzuki coupling to form a C-C bond at the C2

position.
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2-Bromo-6-(phenylmethoxy)pyridine
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Caption: Reaction scheme for a typical Suzuki coupling using the title compound.

This reactivity profile underscores the importance of the initial characterization. The presence

of impurities, such as the starting material 2,6-dibromopyridine, could lead to undesired side

products and complicate downstream purification and analysis.

Conclusion
The thorough characterization of 2-Bromo-6-(phenylmethoxy)pyridine is a critical quality control

step in research and development. By systematically employing a suite of analytical techniques

—NMR for structural elucidation, Mass Spectrometry for molecular weight confirmation, and IR

for functional group identification—a scientist can proceed with confidence in the identity and

purity of this versatile chemical building block. The protocols and interpretive guides provided

herein form a robust framework for achieving this analytical certainty.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b051962?utm_src=pdf-body-img
https://www.benchchem.com/product/b051962?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Pyridine synthesis [organic-chemistry.org]

2. mdpi.com [mdpi.com]

3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

4. openaccessjournals.com [openaccessjournals.com]

5. 2-BROMO-6-BENZYLOXYPYRIDINE | 117068-71-0 [chemicalbook.com]

6. 2-BROMO-6-BENZYLOXYPYRIDINE | VSNCHEM [vsnchem.com]

7. Page loading... [guidechem.com]

8. 2-Bromo-6-phenylpyridine Manufacturer & Supplier China | CAS 105140-26-9 | Properties,
Applications, Safety Data [pipzine-chem.com]

9. rsc.org [rsc.org]

10. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [2-Bromo-6-(phenylmethoxy)pyridine characterization].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051962#2-bromo-6-phenylmethoxy-pyridine-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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